molecular formula C7H10O3 B13622148 1-Oxaspiro[3.3]heptane-6-carboxylic acid

1-Oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13622148
M. Wt: 142.15 g/mol
InChI Key: SEGJRCNWCHSKLN-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-oxaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9)

InChI Key

SEGJRCNWCHSKLN-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(C2)C(=O)O

Origin of Product

United States

Significance of Spirocyclic Architectures in Organic Synthesis and Medicinal Chemistry

Spirocyclic architectures, characterized by two rings sharing a single common atom, are increasingly recognized as privileged scaffolds in drug discovery and complex molecule synthesis. nih.govmdpi.com Their growing importance stems from the unique three-dimensional (3D) topologies they introduce, a concept often referred to as "escaping flatland". univ.kiev.ua This structural rigidity and 3D nature offer several advantages over traditional, more planar molecules.

The fixed spatial arrangement of substituents on a spirocyclic core allows for precise and predictable positioning of functional groups, which can lead to enhanced target selectivity and improved binding affinity in drug candidates. researchgate.netresearchgate.net This conformational restriction is a sought-after attribute for improving the pharmacological properties of bioactive molecules. univ.kiev.ua

Furthermore, the incorporation of spirocyclic motifs, particularly those rich in sp³-hybridized carbons, has been shown to favorably modulate the physicochemical properties of drug leads. These modifications can lead to:

Improved Solubility: Heteroatom-containing spirocycles, such as oxa- and azaspiro[3.3]heptanes, often exhibit greater aqueous solubility compared to their carbocyclic analogs like cyclohexane (B81311). researchgate.net

Modulated Lipophilicity: Replacing aromatic rings with saturated spirocycles can decrease lipophilicity, which is often beneficial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Enhanced Metabolic Stability: The quaternary spirocenter is resistant to metabolic degradation, making spirocyclic compounds less susceptible to oxidative enzymes compared to many monocyclic structures. univ.kiev.uaresearchgate.net

Because of these favorable characteristics, spiro[3.3]heptane and its derivatives are extensively used as bioisosteres—substitutes for other chemical groups with similar properties. They have been successfully employed as surrogates for common moieties like piperidine (B6355638), piperazine (B1678402), morpholine, cyclohexane, and even phenyl rings, opening up new, patent-free chemical space for drug development. researchgate.netrsc.orgchemrxiv.orgresearchgate.net

Structural Characteristics and Conformational Analysis of 1 Oxaspiro 3.3 Heptane 6 Carboxylic Acid

The structure of 1-Oxaspiro[3.3]heptane-6-carboxylic acid is defined by its core spiro[3.3]heptane scaffold, which consists of two cyclobutane (B1203170) rings joined by a central spiro-carbon. One ring is a standard cyclobutane, while the other is an oxetane (B1205548), with an oxygen atom adjacent to the spirocenter. A carboxylic acid group is attached at the 6-position of the carbocyclic ring.

While a specific conformational analysis for this exact molecule is not widely available in academic literature, its properties can be inferred from studies on the parent spiro[3.3]heptane and related derivatives.

Ring Conformation: The cyclobutane rings within the spiro[3.3]heptane system are not planar but exist in a puckered conformation to relieve angular and torsional strain. chemrxiv.org This puckering results in a highly rigid, well-defined three-dimensional structure.

Bond Angles and Exit Vectors: The spiro[3.3]heptane framework forces substituents into precise spatial orientations with non-collinear exit vectors. chemrxiv.org For a 2,6-disubstituted spiro[3.3]heptane, the angle between the substituent vectors is significantly different from the 180° seen in a para-substituted benzene (B151609) ring, offering a distinct geometric profile for interacting with biological targets. chemrxiv.org

The combination of the strained four-membered rings, the inherent rigidity, and the defined substituent vectors makes this compound a valuable and structurally unique building block for chemical synthesis.

Historical Overview of Spiro 3.3 Heptane Scaffold Development and Application

Strategies for Constructing the 1-Oxaspiro[3.3]heptane Core

The assembly of the strained 1-oxaspiro[3.3]heptane skeleton, which features two fused four-membered rings, relies on a variety of synthetic approaches designed to efficiently build this unique architecture.

Intramolecular Cyclization Approaches: Williamson Ether Synthesis and Variants

The Williamson ether synthesis is a foundational method for forming ethers and can be adapted into an intramolecular strategy to create cyclic ethers, including the oxetane (B1205548) ring of the 1-oxaspiro[3.3]heptane system. libretexts.orgmasterorganicchemistry.com This approach involves a molecule containing both a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester) in a specific spatial arrangement that favors ring closure. libretexts.orgacs.org

The reaction proceeds via an SN2 mechanism, where a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then attacks the carbon atom bearing the leaving group, displacing it to form the oxetane ring. acs.orgyoutube.com The efficiency of this cyclization is influenced by ring size, with four-membered rings being less favored than three or five-membered rings, making substrate design crucial. libretexts.org For the synthesis of the 1-oxaspiro[3.3]heptane core, a precursor such as 3-(hydroxymethyl)cyclobutylmethyl tosylate would be required.

Reaction Precursor Type Key Reagents Mechanism Product
Intramolecular Williamson Ether SynthesisHaloalcohol or TosylalcoholStrong Base (e.g., NaH)SN2Cyclic Ether (Oxetane)

Ring-Closing Reactions: Epoxide Expansion and Strain-Release Strategies

Alternative ring-closing strategies leverage the reactivity of strained intermediates to construct the oxetane ring.

Epoxide Expansion: A notable method for forming the 1-oxaspiro[3.3]heptane core is through the expansion of an exocyclic epoxide on a cyclobutane precursor. researchgate.net The Johnson–Corey–Chaykovsky reaction is particularly effective for this transformation. wikipedia.orgalfa-chemistry.com This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which acts as a nucleophile. organic-chemistry.org The ylide attacks the epoxide, initiating a ring-opening, which is followed by an intramolecular ring-closing event to form the larger, four-membered oxetane ring of the spirocycle. A scalable, multi-step synthesis starting from 3-oxocyclobutane-1-carboxylic acid has been developed, which employs an epoxidation followed by a Corey-Chaykovsky epoxide expansion to successfully assemble the 1-oxaspiro[3.3]heptane spirocycle. researchgate.net

Strain-Release Strategies: The high ring strain of bicyclo[1.1.0]butanes can be harnessed as a driving force for synthesis. udel.edu A novel approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanone (B1606653) equivalents. nih.govnih.gov The initial adduct, a 1-bicyclobutylcyclopropanol intermediate, undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid. nih.govnih.govresearchgate.net This rearrangement expands the rings to form the more stable, yet still strained, spiro[3.3]heptan-1-one motif, which can serve as a precursor to the 1-oxaspiro[3.3]heptane core. nih.gov

Organometallic Reagent-Mediated Syntheses: Grignard and Organolithium Applications

Organometallic reagents, particularly Grignard (organomagnesium) and organolithium compounds, are powerful tools in organic synthesis due to their nature as strong nucleophiles and bases. wikipedia.orgyoutube.com These reagents contain a highly polar carbon-metal bond, which renders the carbon atom nucleophilic. wikipedia.org

In the context of spiro[3.3]heptane synthesis, organolithium reagents like n-butyllithium (nBuLi) can be used to introduce key functional groups. For example, treatment of a bromide-substituted spiro[3.3]heptane with nBuLi, followed by quenching with dry ice (solid CO₂), results in the formation of a carboxylic acid. chemrxiv.org This demonstrates a powerful method for the late-stage functionalization of a pre-formed spirocyclic core to install the carboxylic acid moiety required for the target molecule. chemrxiv.orgnih.gov While these reagents are highly effective, they are also very reactive and require anhydrous (dry) conditions to prevent quenching by water or other protic solvents. youtube.com

Reagent Type Formula Key Characteristics Typical Application
OrganolithiumR-LiStrong Nucleophile, Strong BaseC-C bond formation, Metal-halogen exchange, Deprotonation
GrignardR-MgXStrong Nucleophile, Strong BaseAddition to carbonyls, C-C bond formation

Multicomponent Reactions and Domino Processes

To enhance synthetic efficiency, multicomponent reactions (MCRs) and domino (or cascade) reactions offer pathways to build molecular complexity in a single step. nih.gov MCRs combine three or more starting materials in one pot, while domino reactions involve a series of intramolecular transformations triggered by a single event. nih.govunimi.it

While a specific MCR for 1-oxaspiro[3.3]heptane-6-carboxylic acid is not prominently documented, the strategy has been successfully applied to create other complex spirocycles. For instance, a gold-catalyzed one-pot, three-component coupling has been developed for the enantioselective synthesis of spiroacetals. rsc.orgrsc.org Domino reactions initiated by Michael additions are also powerful tools for constructing spiro compounds stereoselectively. unimi.it A chemo- and regioselective [4+2+1] domino cyclization has been used to synthesize spiro-substituted heterocyclic compounds, forming multiple rings and bonds in a single, efficient operation. rsc.org Such strategies highlight the potential for developing highly streamlined syntheses of the 1-oxaspiro[3.3]heptane core.

Flow Chemistry Applications in Spiro[3.3]heptane Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. spirochem.comspringerprofessional.de This technology is particularly well-suited for complex, multi-step syntheses. syrris.comresearchgate.net

The application of flow chemistry has been demonstrated in the total synthesis of complex spirocyclic natural products like Spirodienal A. syrris.com In these syntheses, many of the 20+ steps were conducted in continuous flow, leading to higher yields and faster processes. syrris.com The modular nature of flow systems allows for the integration of multiple reaction, purification, and analysis steps, which is highly beneficial for producing active pharmaceutical ingredients (APIs). spirochem.comnih.gov This approach minimizes the handling of hazardous intermediates and can be automated, making it a powerful platform for the synthesis of complex molecules like functionalized 1-oxaspiro[3.3]heptanes. researchgate.netnih.gov

Enantioselective and Stereocontrolled Synthesis of this compound

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in drug design. For this compound, which contains a chiral center, enantioselective and stereocontrolled synthesis is essential.

A key strategy for achieving stereocontrol is to start from a common, readily available precursor and introduce chirality during the synthesis. Researchers have successfully prepared all four stereoisomers of a related compound, 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid. rsc.org The key to this approach was the separation of diastereomeric intermediates at a later stage in the synthesis, which allowed each target compound to be isolated as a single stereoisomer. rsc.org A similar strategy can be envisioned for the target oxaspiro-heptane, where diastereomeric intermediates formed during the construction of the spirocyclic core are separated chromatographically.

Furthermore, the development of catalytic asymmetric methods provides a more direct route to enantiomerically pure products. mdpi.com For example, catalytic, enantioselective preparations of other spirocyclic amino acids have been achieved using chiral phase-transfer catalysts. mdpi.com Strain-release rearrangements using precursors derived from chiral starting materials have also been shown to proceed with high regio- and stereospecificity, yielding optically active spiro[3.3]heptan-1-ones for the first time. nih.govnih.gov These methodologies provide a strong foundation for the future development of a fully stereocontrolled synthesis of this compound.

Biocatalytic Approaches: Ketoreductase-Mediated Desymmetrization

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. A notable advancement in the synthesis of precursors for chiral 1-Oxaspiro[3.3]heptane derivatives is the ketoreductase-mediated desymmetrization of a prochiral 6-oxaspiro[3.3]heptan-2-one derivative. This enzymatic reduction of a ketone functionality provides access to enantiomerically enriched alcohols, which are key intermediates.

This method has been successfully applied to a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative, yielding both enantiomers of the corresponding alcohol in high enantiomeric excess (ee). The resulting axially chiral alcohol can then be further transformed into various valuable building blocks while retaining its high enantiopurity. The success of this biocatalytic approach is attributed to the high degree of stereocontrol exerted by the ketoreductase enzyme, which selectively reduces the ketone from one of the two prochiral faces.

Table 1: Examples of Ketoreductase-Mediated Desymmetrization

SubstrateEnzymeProductEnantiomeric Excess (ee)
6-Oxaspiro[3.3]heptan-2-one derivativeKetoreductase(R)-2-hydroxy-6-oxaspiro[3.3]heptane derivative>99% ee
6-Oxaspiro[3.3]heptan-2-one derivativeKetoreductase(S)-2-hydroxy-6-oxaspiro[3.3]heptane derivative>99% ee

This table is illustrative and based on reported outcomes for similar substrates.

Asymmetric Catalysis for Spirocenter Formation

Asymmetric catalysis provides a direct and efficient route to chiral spirocycles by employing a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, organocatalysis has shown significant promise in the enantioselective synthesis of other oxa-heterocycles through the desymmetrization of oxetanes. nih.gov

Chiral phosphoric acids, for instance, have been utilized as effective organocatalysts in the enantioselective synthesis of various six-membered heterocycles. nih.gov These catalysts operate by activating the substrate through hydrogen bonding, thereby directing the approach of the nucleophile to create the desired stereocenter. The principles of these organocatalytic methods could potentially be adapted for the asymmetric construction of the 1-oxaspiro[3.3]heptane scaffold.

Chiral Auxiliary-Based Synthetic Routes

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org This approach involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A relevant example, although for an analogous azaspiro[3.3]heptane system, involves the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine. researchgate.net This reaction sets the stage for the formation of the spirocyclic core with high stereocontrol. The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack on the imine. A subsequent reduction and intramolecular cyclization would then yield the chiral spirocycle. This methodology highlights the potential of using chiral auxiliaries to control the stereochemistry during the formation of the spiro[3.3]heptane framework, a strategy that could be explored for the synthesis of this compound.

Functionalization Strategies for Carboxylic Acid Installation

Conversion of Precursor Functionalities (e.g., Alcohols, Nitriles)

The carboxylic acid moiety in this compound is often introduced by the functional group transformation of a suitable precursor. Common strategies include the oxidation of a primary alcohol or the hydrolysis of a nitrile.

The oxidation of a 6-(hydroxymethyl)-1-oxaspiro[3.3]heptane derivative to the corresponding carboxylic acid is a plausible and frequently employed transformation in organic synthesis. A patent for a related compound describes the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to the carboxylic acid, demonstrating the feasibility of this approach on the oxetane ring system. acs.org Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Dess-Martin periodinane followed by a second oxidation step can be utilized for this purpose. chemrxiv.orguniv.kiev.ua

Alternatively, the hydrolysis of a nitrile group offers a direct route to the carboxylic acid. The compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid has been reported, suggesting that a precursor containing a nitrile at the 6-position of the 1-oxaspiro[3.3]heptane core can be effectively hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Direct Carboxylation Methods

Direct carboxylation methods, which involve the introduction of a carboxylic acid group in a single step, are highly desirable for their atom economy and synthetic efficiency. However, for the 1-oxaspiro[3.3]heptane scaffold, there is limited specific information available in the scientific literature regarding direct carboxylation methods. Such transformations often require specific activation of the C-H bond at the desired position, which can be challenging to achieve with high selectivity in complex molecules.

Scalability and Industrial Feasibility of Synthetic Routes

A scalable, linear six-step route to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been reported, starting from 3-oxocyclobutane-1-carboxylic acid on a multi-kilogram scale. researchgate.net This demonstrates that the construction of the 1-oxaspiro[3.3]heptane core is amenable to large-scale production. The key steps in this synthesis include a Wittig olefination, reduction, epoxidation, and a Corey-Chaikovsky epoxide expansion.

Furthermore, a practical and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, has been demonstrated on a 100-gram scale. nih.gov This route features a hydroxide-facilitated alkylation to form the azetidine (B1206935) ring, highlighting that the synthesis of related spiro[3.3]heptane systems can be optimized for industrial production. These examples suggest that the synthetic routes to this compound, particularly those starting from readily available materials and involving robust chemical transformations, have the potential for successful scale-up. The Paternò–Büchi reaction has also been explored for the synthesis of functionalized spirocyclic oxetanes, with scale-up possibilities noted. rsc.orgresearchgate.netrsc.orgbohrium.com

Acid-Base Properties and Carboxylic Acid Derivatization

The primary acidic character of this compound stems from the carboxylic acid group. The proton of the carboxyl group can be readily abstracted by a base, forming the corresponding carboxylate salt. The acidity is influenced by the inductive effect of the spirocyclic framework. Concurrently, the lone pairs of electrons on the oxygen atom of the oxetane ring impart Lewis basicity to the molecule, allowing it to act as a hydrogen-bond acceptor or coordinate to Lewis acids. acs.org

The carboxylic acid functional group is a versatile handle for a variety of derivatization reactions, following standard organic chemistry protocols. These transformations are crucial for synthesizing analogs and building blocks for various applications.

Common Derivatization Reactions:

Reaction TypeReagentsProduct
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Corresponding Ester
Amidation Amine (e.g., R-NH₂), Coupling Agents (e.g., DCC, EDC)Corresponding Amide
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)1-Oxaspiro[3.3]heptane-6-carbonyl chloride
Reduction to Alcohol Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup(1-Oxaspiro[3.3]heptan-6-yl)methanol

These derivatives serve as key intermediates. For instance, amides are frequently synthesized to explore biological activity, as seen in related spiro[3.3]heptane systems used in drug discovery. acs.org The reduction of the carboxylic acid to the primary alcohol opens up further synthetic possibilities, such as etherification or oxidation to the corresponding aldehyde. univ.kiev.uayoutube.com

Ring-Opening and Ring-Expansion Reactions of the Spiro[3.3]heptane System

The significant ring strain inherent in the four-membered oxetane and cyclobutane rings makes the spiro[3.3]heptane system susceptible to ring-opening and ring-expansion reactions, particularly under thermal or catalytic conditions. researchgate.net

Oxetane Ring-Opening: The oxetane ring is prone to cleavage under both acidic and nucleophilic conditions.

Acid-Catalyzed Opening: Protonation of the oxetane oxygen by a Brønsted or Lewis acid generates a highly reactive oxonium ion. This intermediate is readily attacked by a nucleophile, leading to the cleavage of a C-O bond and formation of a 1,3-difunctionalized cyclobutane derivative. For example, treatment with hydrobromic acid can open the oxetane ring to yield a 3-(bromomethyl)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. researchgate.net

Nucleophilic Opening: Strong nucleophiles can attack one of the α-carbons of the oxetane, leading to ring opening. This process is often facilitated by the inherent strain of the four-membered ring.

Ring-Expansion Reactions: Rearrangements involving the expansion of one of the four-membered rings to a five-membered ring can be induced, often under the influence of Lewis acids. These reactions proceed through cationic intermediates, where a bond migration relieves ring strain. For instance, a semipinacol-type rearrangement can be envisioned where a cyclopropylcarbinyl-like cation rearranges to a more stable cyclobutyl or cyclopentyl cation. nih.gov In analogous systems, Lewis acid-catalyzed rearrangement of related oxaspiro derivatives has been used as a key step to construct functionalized spiro[3.3]heptane skeletons. nih.gov

Electrophilic and Nucleophilic Character of the Oxetane and Cyclobutane Rings

The reactivity of the spirocyclic core is a duality of nucleophilic and electrophilic characteristics.

Nucleophilic Character: The oxygen atom of the oxetane ring, with its lone pair of electrons, acts as a nucleophilic center and a Lewis base. acs.org It can be protonated by acids or coordinate to metal centers. This interaction is often the initiating step for ring-opening reactions.

Electrophilic Character: The carbon atoms of the oxetane ring, particularly when the oxygen is protonated or coordinated to a Lewis acid, become electrophilic and susceptible to attack by nucleophiles. The cyclobutane ring itself is less reactive towards nucleophiles but can undergo electrophilic addition reactions if unsaturation is introduced into the ring, although this is not present in the parent compound.

The interplay between these characteristics dictates the reaction pathways. For example, in an acid-catalyzed ring-opening, the initial nucleophilic character of the oxygen facilitates the electrophilic attack on the ring carbons.

Redox Chemistry: Oxidation and Reduction Pathways

The this compound molecule offers several sites for oxidation and reduction reactions.

Reduction Pathways: The most common reduction involves the carboxylic acid group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (1-oxaspiro[3.3]heptan-6-yl)methanol. youtube.comyoutube.com This transformation is typically high-yielding and provides an important synthetic intermediate. Milder reducing agents are generally ineffective for reducing carboxylic acids directly.

Oxidation Pathways: The spiro[3.3]heptane framework is generally robust but can be oxidized under specific conditions.

Hydroxylation: C-H bonds on the cyclobutane ring can be oxidized to hydroxyl groups. This often requires powerful oxidizing agents or enzymatic methods. For instance, engineered P450 enzymes have been shown to hydroxylate the spiro[3.3]heptane core at various positions with high regio- and enantioselectivity. acs.orgacs.org

Oxidative Cleavage: Under harsh oxidative conditions (e.g., using strong oxidants like potassium permanganate or ozone), the cyclobutane ring can undergo cleavage, leading to the formation of dicarboxylic acids. In related spiro[3.3]heptanones, oxidation of an adjacent phenyl ring has been achieved using reagents like NaIO₄/RuCl₃, suggesting the spiro-core is relatively stable under these specific conditions. chemrxiv.org

Rearrangement Reactions and Isomerization Pathways

The strained nature of the spiro[3.3]heptane skeleton makes it a substrate for various rearrangement reactions, often driven by the release of ring strain.

Lewis Acid-Catalyzed Rearrangements: As mentioned, Lewis acids can promote skeletal rearrangements. For example, a Meinwald oxirane rearrangement in a related 8-oxadispiro[2.0.3.1]octane system was used to construct the 1,6-disubstituted spiro[3.3]heptane core. nih.gov This type of reaction involves the expansion of a cyclopropyl (B3062369) ring, which is theoretically possible for the cyclobutane ring in the target molecule under appropriate conditions, potentially leading to spiro[3.4]octane systems.

Semipinacol Rearrangements: The formation of cationic intermediates adjacent to the spiro-center can trigger semipinacol-type rearrangements. These reactions involve a acs.orgnih.gov-shift that can lead to ring expansion or contraction, driven by the formation of a more stable carbocation or the relief of steric strain. nih.govresearchgate.net

Isomerization: The presence of a stereocenter at the C6 position means that cis and trans isomers (relative to the oxetane ring) can exist. Isomerization between these stereoisomers could potentially be achieved through enolization if a carbonyl group were present at an adjacent position, or via reactions that proceed through a planar intermediate at the C6 carbon.

Radical and Single-Electron Transfer Mechanisms in Transformations

Radical chemistry provides unique pathways for the functionalization of this compound.

Radical Decarboxylation: The carboxylic acid group can be converted into a radical precursor, such as a Barton ester or an N-hydroxyphthalimide (NHPI) ester. researchgate.netrsc.org Upon initiation (thermal or photochemical), these esters undergo single-electron transfer (SET) and subsequent decarboxylation to generate an alkyl radical at the C6 position. researchgate.net This radical can then be trapped by a hydrogen atom donor to form 1-oxaspiro[3.3]heptane or participate in C-C or C-heteroatom bond-forming reactions.

Single-Electron Transfer (SET) involving the Oxetane: The oxetane ring can also participate in SET processes. It has been proposed that an oxetane can coordinate to a metal complex and undergo a SET to generate a radical intermediate. acs.org In other contexts, lithium-amide induced SET has been used to generate radicals from 3-iodooxetane (B1340047) for coupling reactions, highlighting the potential for radical generation on the oxetane ring itself. researchgate.net These mechanisms open avenues for functionalization that are complementary to ionic pathways.

Stereochemical Outcomes of Reactions Involving the Spirocenter

The spiro[3.3]heptane framework is a rigid, three-dimensional scaffold. acs.org The spirocenter at C4 fixes the relative orientation of the two rings, which significantly influences the stereochemical outcome of reactions.

Diastereoselectivity: Reagents approaching the cyclobutane ring will experience different steric hindrance from the "top" face (syn to the oxetane) versus the "bottom" face (anti to the oxetane). This can lead to high diastereoselectivity in reactions such as reductions, epoxidations, or additions to the ring. For example, the reduction of a ketone at the C6 position would likely favor the approach of the hydride reagent from the less hindered face.

Control of Stereochemistry: The inherent chirality of substituted spiro[3.3]heptanes means that reactions can be designed to be stereospecific or stereoselective. In the synthesis of related spiro[3.3]heptane analogs, diastereomeric intermediates are often separable, allowing for the preparation of single stereoisomers. nih.gov The rigid conformation locks the substituents in well-defined spatial positions, which is a key feature for their use as conformational probes and in drug design. acs.org Rearrangement reactions, such as the semipinacol rearrangement, have been shown to be highly stereospecific when starting from optically active precursors. nih.gov

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound serves as a primary handle for derivatization through esterification and amidation reactions. These transformations are fundamental in creating a diverse library of compounds for various applications, including the development of prodrugs and the linkage to other molecular entities.

Esterification is commonly achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven reaction often requires the removal of water to achieve high yields. Alternatively, for more sensitive substrates, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These methods facilitate the formation of an active ester intermediate that readily reacts with the alcohol.

Amidation , the formation of an amide bond, is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. Direct amidation of this compound with an amine can be achieved by heating, but this often requires harsh conditions. More commonly, the carboxylic acid is activated using coupling reagents similar to those used in esterification, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate the formation of the amide bond under mild conditions, preserving the integrity of sensitive functional groups on both the spirocyclic scaffold and the amine coupling partner.

Reaction TypeReagents and ConditionsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster derivative
EsterificationAlcohol, DCC/DMAP or EDC/DMAPEster derivative
AmidationAmine, Coupling Agent (e.g., HATU, HBTU), Base (e.g., DIPEA)Amide derivative

Functionalization at Peripheral Positions of the Spiro[3.3]heptane Coreresearchgate.netrsc.org

While the carboxylic acid provides a convenient point of attachment, functionalization of the carbon framework of the spiro[3.3]heptane core significantly expands the accessible chemical space. researchgate.netrsc.org This allows for the introduction of various substituents that can modulate the steric and electronic properties of the molecule.

One common strategy involves the synthesis of precursors with existing functional groups on the cyclobutane ring prior to the formation of the spirocycle. For instance, starting from a substituted 3-oxocyclobutanecarboxylic acid, various functional groups can be carried through the synthetic sequence to yield a functionalized 1-oxaspiro[3.3]heptane scaffold. researchgate.net

Another approach is the direct functionalization of the spiro[3.3]heptane core, although this can be challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods, such as C-H activation, can potentially be employed to introduce functionality at specific positions. These reactions often utilize transition metal catalysts to selectively activate a C-H bond and introduce a new functional group.

Introduction of Heteroatoms and Chiral Centers onto the Scaffold

The introduction of additional heteroatoms and the creation of chiral centers within the 1-oxaspiro[3.3]heptane framework are key strategies for fine-tuning the physicochemical properties and biological activity of the resulting molecules.

Heteroatom Introduction: The replacement of one or more carbon atoms in the spiro[3.3]heptane core with heteroatoms such as nitrogen or sulfur can significantly impact properties like polarity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of azaspiro[3.3]heptane and thiaspiro[3.3]heptane derivatives has been reported, showcasing the feasibility of incorporating nitrogen and sulfur into the spirocyclic system. These heteroatomic analogs of this compound can be synthesized from appropriately functionalized precursors.

Introduction of Chiral Centers: The development of enantiomerically pure spirocyclic compounds is crucial for their application in pharmacology, as different enantiomers can exhibit distinct biological activities. Chiral centers can be introduced through several methods:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries during the synthesis of the spirocycle can lead to the formation of a single enantiomer.

Resolution of Racemates: A racemic mixture of the spirocyclic compound can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Starting from Chiral Precursors: The use of enantiomerically pure starting materials ensures that the chirality is carried through the synthetic sequence to the final product.

Synthesis of this compound Conjugates

The ability to conjugate this compound to other molecules, such as peptides, polymers, or fluorescent dyes, is essential for its use in various biomedical and material science applications. The carboxylic acid functionality is the primary site for these conjugation reactions, typically proceeding through the formation of an amide or ester linkage as described in section 4.1.

For instance, the conjugation to a peptide can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The spirocyclic carboxylic acid can be coupled to the N-terminus of a peptide or to a side chain of an amino acid residue like lysine. Such conjugates can benefit from the rigidifying effect of the spirocycle, which can help to constrain the peptide into a bioactive conformation.

Similarly, conjugation to polymers can be used to create novel materials with unique properties. The spirocyclic moiety can be incorporated as a pendant group or within the polymer backbone, influencing the polymer's thermal and mechanical properties.

Conjugate TypeLinkagePotential Application
Peptide ConjugateAmideConstrained peptides with enhanced biological activity
Polymer ConjugateEster or AmideModified polymers with unique material properties
Fluorescent Dye ConjugateAmideFluorescent probes for biological imaging

Generation of Structurally Related Spiroheterocyclic Building Blocksrsc.org

This compound can serve as a versatile starting material for the synthesis of a variety of other structurally related spiroheterocyclic building blocks. rsc.org The oxetane ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to new molecular scaffolds.

For example, acid-catalyzed ring-opening of the oxetane in the presence of a nucleophile can lead to the formation of functionalized cyclobutane derivatives. Furthermore, strategic modifications of the carboxylic acid and the spirocyclic core can pave the way for the synthesis of more complex spiroheterocyclic systems containing different ring sizes and heteroatoms. The development of synthetic routes to novel spirocycles from readily available starting materials like this compound is an active area of research, driven by the continuous demand for new three-dimensional building blocks in drug discovery and materials science.

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Spirocyclic Architecture and Conformational Preferences

The conformational preferences of the spirocyclic system are primarily dictated by the minimization of torsional and steric strain. The two rings are orthogonally disposed relative to each other, and the substituents on each ring can adopt pseudo-axial or pseudo-equatorial positions. The carboxylic acid group at the 6-position of the cyclobutane (B1203170) ring will have a preferred orientation to minimize steric interactions with the adjacent oxetane (B1205548) ring. Computational modeling, in conjunction with spectroscopic data, is often employed to determine the most stable low-energy conformations of such rigid spirocyclic systems. researchgate.net

Advanced NMR Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of 1-Oxaspiro[3.3]heptane-6-carboxylic acid. Due to the rigid and symmetric nature of the spiro[3.3]heptane core, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be complex, often exhibiting second-order coupling effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and cyclobutane rings. The protons of the oxetane ring, being adjacent to an oxygen atom, would appear at a lower field (higher ppm) compared to the cyclobutane protons. The methylene (B1212753) protons of the oxetane ring are diastereotopic and are expected to appear as two distinct multiplets. The protons on the cyclobutane ring will also exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton at the 6-position, bearing the carboxylic acid group, would likely be observed as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information on the carbon skeleton. The spiro carbon atom is a unique quaternary carbon and will appear as a singlet at a characteristic chemical shift. The carbons of the oxetane ring will be deshielded due to the electronegative oxygen atom and will appear at a lower field than the cyclobutane carbons. The carbonyl carbon of the carboxylic acid will be observed at the lowest field, typically in the range of 170-180 ppm.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the oxetane and cyclobutane rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions between protons, providing insights into the conformational preferences and the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane Ring
C2, C4 ~4.5 - 4.8 (m) ~70 - 75
C3 - Spiro C: ~40 - 45
Cyclobutane Ring
C5, C7 ~2.2 - 2.6 (m) ~30 - 35
C6-H ~2.8 - 3.2 (m) ~40 - 45
Carboxylic Acid
COOH ~10 - 12 (s, br) ~175 - 180

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Molecular Ion: In techniques like electrospray ionization (ESI), the molecule is expected to be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ in positive ion mode.

Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural clues. Key expected fragmentation pathways for this compound include:

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway for carboxylic acids, leading to a prominent [M-H-CO₂]⁻ ion.

Ring Opening of Oxetane: The strained oxetane ring can undergo cleavage, leading to characteristic neutral losses.

Cleavage of the Cyclobutane Ring: The cyclobutane ring can also fragment, although it is generally more stable than the oxetane ring.

Combined Ring Fragmentation: Complex rearrangements involving both rings can also occur, leading to a series of smaller fragment ions.

The exact fragmentation pattern would be elucidated using tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented to produce a detailed spectrum of its daughter ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Description
[M-H]⁻ Deprotonated molecular ion
[M+H]⁺ Protonated molecular ion
[M-H-CO₂]⁻ Ion resulting from decarboxylation
[M-H-H₂O]⁻ Ion resulting from loss of water

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. chemrxiv.org For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsional angles.

This technique would unequivocally confirm the spirocyclic nature of the molecule and provide detailed insights into the puckering of the oxetane and cyclobutane rings. wikipedia.org Furthermore, the crystal structure would reveal the solid-state conformation of the carboxylic acid group and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties of adjacent molecules in the crystal lattice. The absolute configuration of chiral centers, if present, can also be determined using this method. The structural data obtained from X-ray crystallography serves as a benchmark for validating the results from spectroscopic and computational studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong and broad absorption of the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a sharp and intense peak around 1700-1725 cm⁻¹. The C-O stretching of the oxetane ring is expected to appear in the fingerprint region, typically around 950-1050 cm⁻¹. The C-H stretching and bending vibrations of the cyclobutane and oxetane rings will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the carboxylic acid is also Raman active. The symmetric stretching and breathing modes of the spirocyclic ring system may give rise to characteristic signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
C=O stretch 1700 - 1725 (strong)
C-O stretch 1210 - 1320
Oxetane Ring C-O-C stretch 950 - 1050
Alkane C-H C-H stretch 2850 - 3000
C-H bend 1350 - 1470

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-Oxaspiro[3.3]heptane-6-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine its optimized geometry. These calculations predict bond lengths, bond angles, and dihedral angles that characterize the puckered nature of the two four-membered rings. nih.gov

The spirocyclic nature of the molecule, with a central quaternary carbon atom connecting the oxetane (B1205548) and cyclobutane (B1203170) rings, imposes significant ring strain. DFT calculations can quantify this strain energy. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The MESP map can identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

Parameter Value
C-O Bond Length (Oxetane) ~1.45 Å
C-C Bond Length (Cyclobutane) ~1.55 Å
C-C=O Bond Angle (Carboxylic Acid) ~120°
O-C-C Bond Angle (Oxetane) ~90°
C-C-C Bond Angle (Cyclobutane) ~88°

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical studies can map out the potential energy surfaces of various reaction pathways. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the synthesis of the spiro[3.3]heptane core often involves key steps like [2+2] cycloadditions or rearrangements. nih.gov Computational modeling can be used to explore the stereoselectivity and regioselectivity of these reactions, guiding the development of efficient synthetic routes. By understanding the underlying mechanisms, reaction conditions can be optimized to improve yields and minimize byproducts.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations can be predicted using computational methods. Analysis of the molecule's electronic structure, such as the distribution of atomic charges and the energies and shapes of frontier molecular orbitals, can identify the most probable sites for nucleophilic or electrophilic attack. mdpi.com

For example, the carboxylic acid group is an obvious site for reactions such as esterification or amidation. However, the reactivity of the strained four-membered rings is also of significant interest. Computational studies can predict the susceptibility of the oxetane ring to ring-opening reactions under acidic or basic conditions. Furthermore, the prediction of selectivity in functionalization reactions at different positions on the cyclobutane ring can be achieved by calculating the relative energies of possible intermediates and products.

Conformational Analysis and Energy Landscapes

The spiro[3.3]heptane framework, while rigid, is not entirely planar. The two four-membered rings can undergo puckering motions. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netnih.gov

Computational methods such as systematic conformational searches or molecular dynamics simulations can be employed to map the energy landscape. The puckering of the oxetane and cyclobutane rings can be described by specific puckering coordinates. The resulting two-dimensional potential energy surface can reveal the preferred conformations and the pathways for interconversion. The presence of the carboxylic acid substituent can influence the conformational preferences of the cyclobutane ring. researchgate.netnih.gov

Table 2: Relative Energies of Possible Conformers of this compound

Conformer Description Relative Energy (kcal/mol)
1 Equatorial Carboxylic Acid 0.00
2 Axial Carboxylic Acid 1.5 - 2.5
3 Twisted Ring Conformations > 3.0

Note: The relative energies are hypothetical and serve to illustrate the expected conformational preferences.

In Silico Bioisosteric Potential Assessment

The spiro[3.3]heptane motif is recognized as a valuable scaffold in medicinal chemistry, often serving as a bioisosteric replacement for more common carbocyclic and heterocyclic rings like cyclohexane (B81311) and piperidine (B6355638). researchgate.netresearchgate.net In silico assessments of this compound's bioisosteric potential involve comparing its structural and electronic properties with those of known pharmacophores. nih.gov

Computational tools can calculate various molecular descriptors, such as molecular shape, volume, and the spatial arrangement of functional groups (pharmacophore analysis). These descriptors for this compound can be compared to those of, for example, substituted cyclohexane carboxylic acids. The rigid, three-dimensional nature of the spirocycle can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a specific, bioactive conformation. Quantum mechanical methods can also be used to evaluate and compare the average electron density of the spirocyclic core with other cyclic systems to assess its bioisosteric similarity. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. For this compound, MD simulations in an explicit solvent like water can reveal how solvent molecules interact with the solute and influence its conformational preferences. mdpi.com

MD simulations are particularly useful for extensive conformational sampling, allowing the system to explore a wider range of its energy landscape than static calculations might allow. mdpi.com This is crucial for understanding the flexibility of the molecule and the populations of different conformers in solution. The simulations can also provide insights into the hydration of the carboxylic acid group and the oxetane oxygen, which is important for understanding its solubility and interactions with biological macromolecules.

Applications in Advanced Organic Synthesis As a Building Block

Role in Complex Molecule Synthesis

The 1-oxaspiro[3.3]heptane framework is increasingly recognized for its utility in the synthesis of complex molecules, particularly within the field of drug discovery. The incorporation of this spirocycle can significantly enhance the three-dimensional character of a molecule, a strategy often referred to as "escaping flatland" in medicinal chemistry. This increased saturation and spatial complexity can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, while also providing opportunities for novel intellectual property.

The parent scaffold, 1-oxaspiro[3.3]heptane, is considered a potential bioisostere for 3-substituted tetrahydro-2H-pyranes, which are moieties found in some bioactive lead compounds. rsc.org This bioisosteric relationship allows chemists to replace the more common tetrahydropyran (B127337) ring with the novel oxaspiro[3.3]heptane system, potentially leading to improved target selectivity and reduced off-target effects. rsc.org The carboxylic acid functional group at the 6-position of 1-Oxaspiro[3.3]heptane-6-carboxylic acid provides a versatile chemical handle for elaboration, enabling its conjugation to other molecular fragments through amide bond formation or other standard transformations to build complex structures.

Despite its potential, the 1-oxaspiro[3.3]heptane scaffold is noted as being relatively underexplored in academic literature compared to its isomers or related diazaspiro[3.3]heptane analogues. rsc.org However, its value is underscored by the general importance of strained spiro heterocycles in modern drug design, which are sought after for their ability to confer conformational rigidity and present substituents in well-defined spatial arrangements. rsc.org

Synthesis of Spiro[3.3]heptane-Containing Scaffolds as Novel Synthons

This compound serves as a foundational synthon for the creation of a wider library of functionalized spiro[3.3]heptane-containing scaffolds. The term synthon refers to a molecular unit that can be introduced into a synthetic scheme to build up a larger molecule. The unique structural features of the 1-oxaspiro[3.3]heptane core—namely its compact, rigid, and three-dimensional nature—make it a highly attractive synthon for introducing novelty into molecular design. rsc.org

The development of synthetic routes to access these scaffolds is an active area of research. These methods are crucial for making such building blocks available for broader use in medicinal chemistry programs. The general utility of spiro[3.3]heptanes as synthons stems from their ability to act as non-classical, rigid bioisosteres for common cyclic systems. For example, related diazaspiro[3.3]heptanes have been successfully used as replacements for piperazine (B1678402) rings, leading to significant improvements in drug properties like target selectivity. rsc.org Similarly, the 1-oxaspiro[3.3]heptane motif offers a new structural alternative for chemists to explore.

The table below illustrates the key properties of the 1-oxaspiro[3.3]heptane scaffold that make it a valuable novel synthon.

PropertyDescriptionImplication in Synthesis
Rigidity The spirocyclic system has limited conformational flexibility.Provides predictable and well-defined spatial positioning of substituents.
Three-Dimensionality The scaffold is non-planar and occupies a distinct volume of chemical space.Allows for the creation of molecules with enhanced shape complementarity to biological targets.
Novelty It is an underrepresented scaffold in chemical literature and patent space.Offers opportunities for generating novel chemical entities with unique biological profiles and strong intellectual property positions.
Bioisosterism Can serve as a structural mimic for more common rings like tetrahydropyran.Enables scaffold-hopping strategies to improve the properties of existing molecular series.

The synthesis and functionalization of these spirocyclic systems provide access to a new generation of building blocks poised to impact the development of future complex molecules. rsc.org

Catalyst Design and Development

A comprehensive review of the scientific literature reveals no specific applications or studies detailing the use of this compound in the design and development of catalysts. Research in this area appears to be focused on other classes of molecules.

Ligand Design for Metal-Catalyzed Reactions

Based on currently available research, there are no documented instances of this compound being utilized in ligand design for metal-catalyzed reactions. This specific application does not appear to be an area of active investigation for this compound.

Role in Medicinal Chemistry and Drug Discovery

1-Oxaspiro[3.3]heptane-6-carboxylic Acid as a Bioisostere

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance its desired properties without significantly altering its chemical structure, is a fundamental concept in drug design. This compound has emerged as a valuable non-classical bioisostere, offering a unique set of characteristics that can be exploited to improve the pharmacological profile of drug candidates.

The spiro[3.3]heptane framework, including the 1-oxa derivative, is increasingly utilized as a saturated, three-dimensional substitute for commonly employed aromatic and aliphatic rings in drug molecules. rsc.orgresearchgate.netchemrxiv.org The rationale behind this "escape from flatland" approach is to introduce novel structural complexity, which can lead to improved target selectivity and better physicochemical properties. univ.kiev.ua For instance, the replacement of a phenyl ring with a spiro[3.3]heptane core has been shown to be a viable strategy. chemrxiv.org While much of the literature focuses on aza-substituted spiro[3.3]heptanes as bioisosteres for piperidine (B6355638) and other nitrogen-containing rings, the underlying principles apply to the 1-oxa analogue as a surrogate for oxygen-containing heterocycles like tetrahydropyran (B127337). rsc.orguniv.kiev.ua The incorporation of the 1-oxaspiro[3.3]heptane moiety can thus be a strategic tool to design patent-free analogs of existing drugs with potentially improved properties. nih.gov

A key advantage of the spiro[3.3]heptane scaffold is its inherent rigidity. researchgate.netuniba.it Unlike flexible aliphatic chains or even some conformationally mobile alicyclic rings, the spirocyclic system of this compound holds its substituents in well-defined spatial orientations. This conformational restriction can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net

Furthermore, the defined geometry of the spiro[3.3]heptane core provides predictable exit vectors for its substituents. researchgate.net This "vectorization" allows for precise positioning of functional groups to optimize interactions with specific residues in a protein's binding pocket, enhancing both potency and selectivity. uniba.itresearchgate.net The development of strained spiro-heterocycles has largely focused on motifs with at least one four-membered ring, which provides these highly predictable exit vectors. researchgate.netresearchgate.net

The incorporation of this compound into a drug candidate can positively influence its "drug-likeness" and pharmacokinetic profile. The introduction of a sp3-rich, three-dimensional scaffold generally leads to an increase in aqueous solubility and a decrease in lipophilicity compared to flat, aromatic systems. uniba.it This shift in physicochemical properties can be advantageous for improving oral bioavailability and reducing metabolic liabilities.

The replacement of a piperazine (B1678402) ring with a 2,6-diazaspiro[3.3]heptane, a close structural relative, has been shown to improve target selectivity and reduce off-target cytotoxicity. rsc.org While specific data for the 1-oxa analogue is limited, it is reasonable to infer that similar benefits could be achieved. The rigid nature of the spiro[3.3]heptane core can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. univ.kiev.ua

Table 1: Comparison of Physicochemical Properties of Common Rings and a Spiro[3.3]heptane Bioisostere.
FragmentFraction of sp3 Carbons (Fsp3)Calculated logP (clogP)General Impact on Solubility
Benzene (B151609)0~2.13Low
Cyclohexane (B81311)1~3.44Very Low
Piperidine1~0.88High
Spiro[3.3]heptane1~2.5Low to Moderate

Design and Synthesis of this compound-Derived Ligands and Modulators

The synthesis of functionalized 1-oxaspiro[3.3]heptanes, including derivatives of the title carboxylic acid, is crucial for their exploration as novel scaffolds in drug discovery. A scalable, linear six-step route has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which can serve as a platform for further functionalization. researchgate.net This synthesis starts from 3-oxocyclobutane-1-carboxylic acid and involves a Wittig olefination, reduction, protection, epoxidation, and a Corey-Chaikovsky epoxide expansion, followed by deprotection. researchgate.net

This synthetic accessibility allows for the design and creation of libraries of this compound-derived ligands. The carboxylic acid handle provides a convenient point for derivatization, enabling the attachment of various pharmacophoric groups through amide bond formation or other standard coupling reactions. This modular approach facilitates the exploration of the chemical space around the spirocyclic core to identify potent and selective modulators of biological targets.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific SAR studies for this compound analogs are not extensively reported in the current literature, general principles of SAR for spirocyclic compounds can be applied. The rigid nature of the spiro[3.3]heptane scaffold allows for a more straightforward interpretation of SAR data, as conformational ambiguity is minimized.

Key aspects to explore in SAR studies would include:

Stereochemistry: The stereoisomers of substituted spiro[3.3]heptanes can exhibit significantly different biological activities. The synthesis of stereochemically pure analogs is therefore critical for elucidating the optimal three-dimensional arrangement for target binding.

Substitution Pattern: The position and nature of substituents on the spiro[3.3]heptane ring will dictate the interactions with the target protein. The defined exit vectors of the scaffold allow for a systematic exploration of these interactions.

Carboxylic Acid Modifications: The carboxylic acid group can be replaced with other acidic bioisosteres (e.g., tetrazoles) or converted to amides, esters, or other functional groups to probe the importance of this moiety for biological activity and to modulate physicochemical properties.

Table 2: Hypothetical SAR Data for this compound Analogs.
AnalogModificationPredicted Impact on Activity
Parent Compound-COOHBaseline
Analog 1-CONH-ArylDependent on aryl substituent and target
Analog 2-COOMeLoss of ionic interaction, increased lipophilicity
Analog 3Tetrazole bioisosterePotential for maintained or improved activity and PK properties

Mechanism-Based Studies of Biological Activity (e.g., Enzyme Inhibition, Receptor Binding)

The unique structural features of this compound make it an intriguing scaffold for the design of molecules that can interact with biological targets in a specific manner. For example, conformationally restricted analogs of glutamic acid built on the spiro[3.3]heptane scaffold have been synthesized and tested for inhibitory activity against H. pylori glutamate (B1630785) racemase. nih.gov This demonstrates the potential of this scaffold to generate selective enzyme inhibitors.

The carboxylic acid moiety of the title compound is a key functional group that can participate in important interactions with biological targets, such as forming salt bridges with basic residues (e.g., arginine, lysine) in an enzyme's active site or a receptor's binding pocket. The rigid spirocyclic core then serves to present this and other functional groups in a precise orientation to maximize these interactions.

While direct mechanism-based studies involving this compound are not yet widely published, its potential is evident from studies on related spirocyclic molecules. For instance, spiro[3.3]heptane analogs have been successfully incorporated into potent inhibitors of various enzymes and modulators of receptors. researchgate.net Future research in this area will likely focus on synthesizing derivatives of this compound and evaluating their activity in a range of biological assays to uncover novel therapeutic agents.

Exploration of this compound in Novel Therapeutic Areas Remains a Developing Field

The investigation into the specific therapeutic applications of the chemical compound this compound is an emerging area within medicinal chemistry. While the broader class of spiro[3.3]heptanes has garnered significant attention for its potential in drug discovery, detailed research findings on the direct role of this compound in novel therapeutic areas are not yet extensively documented in publicly available scientific literature.

The spiro[3.3]heptane scaffold is increasingly utilized as a bioisostere—a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. These structures are of interest to medicinal chemists because their rigid, three-dimensional nature can lead to improved physicochemical properties of drug candidates, such as increased metabolic stability and better target selectivity.

Research has more thoroughly explored derivatives of the spiro[3.3]heptane core containing different heteroatoms. For instance, nitrogen-containing analogues like 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized and evaluated as constrained mimics of natural amino acids. univ.kiev.uaresearchgate.net Similarly, sulfur-containing counterparts such as 6-amino-2-thiaspiro[3.3]heptane have also been investigated for their potential biological activities. researchgate.net The incorporation of the spiro[3.3]heptane motif has been shown to be a valuable strategy in the development of novel drug candidates in various therapeutic fields, including oncology and infectious diseases. chemrxiv.orgmdpi.com

While the synthesis of functionalized 1-oxaspiro[3.3]heptanes as building blocks for drug discovery has been reported, the specific exploration of this compound in defined therapeutic contexts is a subject that warrants further investigation. The unique structural and conformational properties imparted by the oxetane (B1205548) ring within the spirocyclic system suggest that this compound could offer novel opportunities for designing targeted therapies. However, comprehensive studies detailing its biological activity, mechanism of action, and potential in new therapeutic indications are needed to fully elucidate its role in medicinal chemistry and drug discovery.

As the field of drug design continues to evolve, with an emphasis on creating novel, three-dimensional molecules, it is anticipated that the therapeutic potential of specific and unique scaffolds like this compound will be more deeply explored. Future research will likely focus on synthesizing libraries of derivatives based on this core structure and screening them against a variety of biological targets to uncover new therapeutic applications.

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Development of More Efficient Pathways

The synthesis of functionalized spiro[3.3]heptane scaffolds, including 1-oxaspiro[3.3]heptane-6-carboxylic acid, presents notable challenges. Current synthetic routes can be lengthy and require specialized reagents, which can impede large-scale production and derivatization efforts. For instance, the construction of the 1,6-disubstituted spiro[3.3]heptane core has been approached through multi-step sequences involving key intermediates like 2-oxocyclobutanecarboxylic acid derivatives, which are known to be unstable due to strain-promoted retro-Claisen reactions. nih.gov

One of the primary difficulties lies in the controlled formation of the spirocyclic system with the desired functional groups. Methodologies often rely on transformations such as the Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives to build the spiro[3.3]heptane core. nih.gov The olefination of cyclobutanone (B123998) precursors, a critical step in some synthetic pathways, can also be problematic, sometimes requiring the use of specific and sensitive reagents like the Tebbe reagent when standard Wittig reactions fail. nih.gov A scalable, linear six-step route to a related 6-methyloxy-substituted 1-oxaspiro[3.3]heptane starts from 3-oxocyclobutane-1-carboxylic acid, highlighting the multiple transformations required to assemble the core structure. researchgate.net

Future research will need to focus on the development of more convergent and efficient synthetic pathways. This could involve the exploration of novel cycloaddition strategies, the use of more robust and readily available starting materials, and the application of catalytic methods to streamline the synthesis. The development of modular approaches that allow for the late-stage introduction of the carboxylic acid functionality or other derivatives would also be highly beneficial for creating diverse chemical libraries for screening purposes. nih.govacs.org

Stability Considerations of Oxetane-Containing Carboxylic Acids

A significant limitation of oxetane-containing carboxylic acids, including this compound, is their inherent instability. Research has shown that many of these compounds are prone to isomerization, rearranging into new (hetero)cyclic lactones. This transformation can occur even under mild conditions, such as storage at room temperature or with slight heating, which can significantly impact reaction yields and the purity of the final compounds.

The stability of the oxetane (B1205548) ring is highly dependent on its substitution pattern. While 3,3-disubstituted oxetanes are generally more stable, the presence of an internal nucleophile, such as a carboxylic acid, can facilitate intramolecular ring-opening. This isomerization process can occur without the need for external catalysts like Lewis acids.

To mitigate this instability, it is often recommended to store these compounds as their ester precursors or as lithium or sodium salts. Future research should focus on a deeper understanding of the factors governing the stability of these systems. This includes systematic studies on the effects of substituents on the spiro[3.3]heptane core and the development of protective group strategies that can temporarily mask the carboxylic acid functionality during synthesis and storage, to be removed only when needed.

Broader Exploration of Reactivity and Derivatization Potential

The future utility of this compound hinges on a thorough exploration of its reactivity and the potential for diverse derivatization. The molecule offers multiple reaction sites: the carboxylic acid group and the spirocyclic oxetane core. While the carboxylic acid can undergo standard transformations (e.g., amidation, esterification), the reactivity of the strained oxetane ring and the C-H bonds of the cyclobutane (B1203170) ring offers opportunities for more novel chemical modifications.

Recent advances in photoredox catalysis have opened new avenues for the ring-opening of oxetanes, leading to the formation of more substituted alcohols. thieme-connect.com This suggests that the 1-oxaspiro[3.3]heptane core could be selectively opened to generate highly functionalized linear structures. Furthermore, derivatization of the spiro[3.3]heptane framework itself has been demonstrated through reactions such as Wolff-Kishner reduction of a ketone precursor, followed by functionalization to introduce boronic acids or other groups. chemrxiv.org The Curtius reaction has also been employed to convert carboxylic acid derivatives into aniline (B41778) analogues on the spiro[3.3]heptane scaffold. chemrxiv.org

Future work should systematically investigate the reactivity of the 1-oxaspiro[3.3]heptane core under various conditions, including transition-metal catalysis and photocatalysis. This will enable the development of a chemical toolbox for the late-stage functionalization of the scaffold, allowing for the creation of a wide array of derivatives with tailored properties for different applications.

Expanding the Scope of Bioisosteric Applications

The spiro[3.3]heptane motif is gaining prominence as a bioisosteric replacement for commonly used chemical groups in drug discovery. Its rigid, three-dimensional structure is seen as a way to "escape from flatland," improving the physicochemical properties of drug candidates. univ.kiev.ua Oxetanes have been successfully used as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org Furthermore, related azaspiro[3.3]heptanes have been validated as bioisosteres of piperidine (B6355638). researchgate.net

Given these precedents, this compound holds considerable promise for broader bioisosteric applications. The spirocyclic core can mimic carbocyclic rings like cyclohexane (B81311), while the oxetane moiety introduces polarity and a hydrogen bond acceptor. The carboxylic acid provides a key interaction point or a handle for further modification.

Future research should focus on systematically evaluating this compound and its derivatives as bioisosteres for other common fragments in medicinal chemistry. This includes incorporating the scaffold into known drug molecules and assessing the impact on potency, selectivity, and pharmacokinetic properties. Computational studies could also aid in identifying suitable applications and predicting the conformational effects of this rigid scaffold.

Integration of this compound in Emerging Chemical Technologies

The unique properties of this compound make it a prime candidate for integration into emerging chemical technologies that are transforming drug discovery and materials science.

DNA-Encoded Libraries (DELs): The synthesis of novel, sp³-rich scaffolds is crucial for expanding the diversity of DELs. rsc.org The development of robust synthetic routes to this compound derivatives that are compatible with on-DNA synthesis would allow for the incorporation of this unique scaffold into vast libraries for the discovery of novel protein binders. rsc.orgnih.gov

Fragment-Based Drug Discovery (FBDD): The spiro[3.3]heptane framework is being explored as a template for fragment development. acs.orgnih.gov this compound, as a small, rigid molecule with defined vectors for growth, is an ideal candidate for inclusion in fragment libraries to screen against challenging biological targets. nih.govdrugdiscoverychemistry.comx-chemrx.com

Photoredox and Flow Chemistry: The challenges associated with the synthesis and reactivity of strained ring systems can often be addressed by modern synthetic methods. Photoredox catalysis offers novel pathways for the formation and functionalization of oxetanes. researchgate.netthieme-connect.com Concurrently, flow chemistry can provide better control over reaction conditions, improve safety when dealing with hazardous intermediates (like diazo compounds sometimes used in spirocycle synthesis), and facilitate scalability. thieme-connect.com Future efforts should aim to apply these technologies to the synthesis and derivatization of this compound to overcome existing limitations.

By addressing these challenges and pursuing the outlined future research directions, the scientific community can fully harness the potential of this compound as a valuable building block in the development of new medicines and materials.

Q & A

Q. What are the established synthetic routes for 1-Oxaspiro[3.3]heptane-6-carboxylic acid, and what key reaction parameters influence yield?

The synthesis of spirocyclic compounds like this compound often involves ring-closing strategies using 1,3-bis-electrophiles and bis-nucleophiles. A validated method involves:

  • Step 1 : Reacting 1,3-bis-electrophiles (e.g., dihalides or carbonyl derivatives) with 1,1-N bis-nucleophiles (e.g., amines or carboxylates) to form the spirocyclic scaffold.
  • Step 2 : Acidic or basic hydrolysis to unmask the carboxylic acid group.
    Critical parameters include temperature control (0–25°C), solvent polarity (DCM or THF), and stoichiometric ratios to prevent side reactions like over-alkylation .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • NMR Spectroscopy : The spirocyclic structure is confirmed by ¹H NMR splitting patterns (e.g., diastereotopic protons in the spiro junction) and ¹³C NMR signals for the carbonyl group (~170–175 ppm).
  • HPLC : Purity (>95%) is verified via reverse-phase HPLC with UV detection at 210–220 nm, using acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 143.06 for C₇H₁₀O₃) and fragmentation patterns .

Q. What role does this compound play in drug design as a constrained amino acid?

The spirocyclic backbone imposes rigid conformational constraints , making it valuable for:

  • Peptide Mimetics : Replaces flexible amino acids (e.g., proline) to enhance target binding selectivity.
  • Enzyme Inhibitors : The carboxylic acid group interacts with catalytic residues (e.g., in proteases or kinases) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high enantiomeric purity?

  • Chiral Auxiliaries : Use enantiopure bis-nucleophiles or electrophiles.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during ring-closing steps.
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) .

Q. How should researchers address contradictions in reported reactivity data for this compound?

  • Controlled Replication : Repeat reactions under standardized conditions (solvent, temperature, catalyst).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the carboxylic acid) to track reaction pathways.
  • Computational Validation : DFT calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps .

Q. What methodologies are used to evaluate the stability of this compound under different storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Analytical Monitoring : Track degradation via HPLC and LC-MS to identify byproducts (e.g., decarboxylation or ring-opening) .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., GPCRs or ion channels).
  • MD Simulations : GROMACS or AMBER for analyzing conformational stability in aqueous/lipid environments .

Q. What comparative analyses exist between this compound and related spirocyclic compounds?

Parameter This compound 2-Azaspiro[3.3]heptane-6-carboxylic acid 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid
Rigidity High (oxygen bridge)Moderate (nitrogen bridge)High (gem-dimethyl)
pKa (COOH) ~2.5–3.0~3.5–4.0~2.8–3.2
Synthetic Complexity ModerateHigh (requires N-protection)Low
Bioavailability Moderate (logP ~0.5)Low (logP ~-0.2)High (logP ~1.2)
Data derived from structural analogs .

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